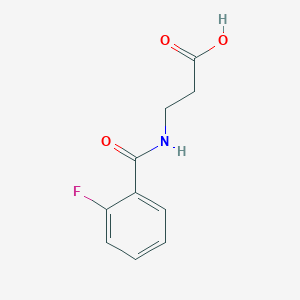

N-(2-Fluorobenzoyl)-beta-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-fluorobenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-8-4-2-1-3-7(8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMOBVPHBKSJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580962 | |

| Record name | N-(2-Fluorobenzoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440341-60-6 | |

| Record name | N-(2-Fluorobenzoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. elsevierpure.com The presence of the 2-fluorobenzoyl moiety in N-(2-Fluorobenzoyl)-beta-alanine situates it within this important class of fluorinated organic compounds. Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical properties. evitachem.com

The strategic placement of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by oxidative enzymes. This can increase the bioavailability and half-life of a drug candidate. evitachem.com

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a ligand. elsevierpure.comevitachem.com The introduction of fluorine can also increase the lipophilicity of aromatic rings, which can aid in the penetration of hydrophobic protein pockets. nih.gov

The use of fluorine is a well-established method for optimizing drug candidates, with numerous fluorinated compounds being developed as anticancer, antidepressant, and anti-inflammatory agents. elsevierpure.com

Significance in β Amino Acid Chemistry

N-(2-Fluorobenzoyl)-beta-alanine is also a derivative of a β-amino acid. Unlike α-amino acids, which are the fundamental building blocks of proteins, β-amino acids have their amino group attached to the second carbon atom from the carboxyl group. sigmaaldrich.com This seemingly small structural change has profound implications for the molecule's properties and applications.

The incorporation of β-amino acids into peptides has become a significant area of research for several reasons:

Proteolytic Stability: Peptides containing β-amino acids are often resistant to degradation by proteases, the enzymes that break down natural peptides. sigmaaldrich.comacs.org This increased stability is a major advantage in the development of peptide-based drugs.

Structural Diversity: β-amino acids can be substituted at both the α and β carbons, leading to a greater number of possible stereoisomers and a wider range of three-dimensional structures compared to α-amino acids. sigmaaldrich.com This expanded structural diversity provides vast opportunities for molecular design. sigmaaldrich.com

Peptidomimetics: β-amino acids are used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. sigmaaldrich.com These have been successfully used to create receptor agonists and antagonists, enzyme inhibitors, and antimicrobial peptides. sigmaaldrich.com

The combination of a β-amino acid scaffold with other chemical moieties, as seen in this compound, is a promising strategy for developing novel bioactive compounds.

Historical Development and Preliminary Academic Interest Pertaining to Structural Motifs

Classical Approaches to N-Acylation of Beta-Alanine

The formation of an amide bond between beta-alanine and a benzoyl derivative is a cornerstone of classical organic synthesis. This approach is valued for its directness and scalability.

Direct Amidation with 2-Fluorobenzoyl Chloride

The most direct classical method for synthesizing this compound is through the N-acylation of beta-alanine with 2-fluorobenzoyl chloride. This reaction typically proceeds via the Schotten-Baumann reaction conditions. testbook.comwikipedia.org In this method, the amino group of beta-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-fluorobenzoyl chloride. testbook.com

The reaction is generally conducted in a two-phase solvent system, consisting of an organic solvent (such as dichloromethane or diethyl ether) and water. wikipedia.orgorganic-chemistry.orglscollege.ac.in A base, commonly aqueous sodium hydroxide, is added to the aqueous phase. organic-chemistry.org This base serves a crucial role by neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. testbook.comorganic-chemistry.org By scavenging the acid, the base prevents the protonation of the unreacted beta-alanine's amino group, ensuring it remains nucleophilic and available for reaction, thereby driving the equilibrium towards the formation of the desired amide product. organic-chemistry.org

General Reaction Scheme:

Reactants: Beta-alanine, 2-Fluorobenzoyl Chloride

Conditions: Biphasic solvent (e.g., Water/Dichloromethane), Base (e.g., NaOH)

Product: this compound, HCl (neutralized by base)

Optimization of Reaction Conditions and Yields

Optimizing the Schotten-Baumann reaction is critical for maximizing the yield and purity of this compound. Several factors can be manipulated to achieve this. The choice of base is important; while sodium hydroxide is common, other bases like pyridine can also be used, sometimes acting as a catalyst as well. collegedunia.com Careful, slow addition of the acyl chloride to the cooled reaction mixture is necessary to control the exothermic reaction and minimize side reactions, primarily the hydrolysis of the 2-fluorobenzoyl chloride by the aqueous base.

Solid-Phase Synthesis Techniques for Fluorobenzoylated Beta-Alanine Derivatives

Solid-phase synthesis offers a powerful and automatable platform for creating derivatives of fluorobenzoylated beta-alanine, particularly for building peptide-like structures or compound libraries. lsu.edu This methodology involves anchoring the growing molecule to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing. lsu.edubachem.com

Coupling Strategies with Beta-Alanine Moieties on Solid Supports

In a typical solid-phase approach, the first step is to attach an N-terminally protected beta-alanine molecule to a solid support, or resin. bachem.com The choice of resin and the linker that connects the molecule to it is crucial as it dictates the conditions under which the final product can be cleaved. lsu.edu

Once the protected beta-alanine is anchored, the synthesis proceeds with a two-step cycle:

Deprotection: The protecting group on the nitrogen atom of beta-alanine is removed.

Coupling: The now-free amino group is reacted with 2-fluorobenzoic acid to form the desired amide bond. This coupling step requires the use of activating agents (coupling reagents) to convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides like DIC used with an additive like HOBt, or uronium-based reagents such as HBTU and HATU. peptide.com These reagents facilitate the rapid and efficient formation of the amide bond. After coupling, the resin is thoroughly washed to prepare for the next cycle or final cleavage. bachem.com

Application and Selectivity of Protecting Group Chemistry (e.g., Boc, Fmoc, Dde)

Protecting groups are fundamental to solid-phase synthesis, as they prevent unwanted side reactions by temporarily blocking reactive functional groups. iris-biotech.de The selection of protecting groups is governed by the principle of orthogonality, which means that each group can be removed under specific conditions without affecting the others. iris-biotech.de

For the synthesis of fluorobenzoylated beta-alanine derivatives, several protecting groups are commonly employed for the amino function:

Fmoc (9-Fluorenylmethoxycarbonyl): This is the most common protecting group for the temporary protection of the alpha-amino group in modern solid-phase peptide synthesis. iris-biotech.de It is stable to acidic conditions but is readily removed by treatment with a mild base, typically a solution of 20% piperidine in a solvent like DMF. iris-biotech.de

Boc (tert-Butoxycarbonyl): A well-established protecting group that is stable to basic conditions but is cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de

Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is a semi-permanent, orthogonal protecting group. iris-biotech.de It is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc removal. iris-biotech.denih.gov Its key advantage is that it can be selectively cleaved using a dilute solution of hydrazine (e.g., 2% hydrazine in DMF). nih.govnih.gov This unique cleavage condition allows for the selective modification of a specific site on a complex molecule while other protected sites remain untouched. For instance, a Dde-protected amine on a beta-alanine residue could be unmasked and acylated with 2-fluorobenzoic acid without disturbing Fmoc or Boc groups elsewhere in the structure.

| Protecting Group | Structure | Cleavage Conditions | Stability | Primary Use |

| Fmoc | Fluorenylmethoxycarbonyl | Mild Base (e.g., 20% Piperidine in DMF) iris-biotech.de | Acid, Hydrazine | Temporary N-terminal protection in SPPS iris-biotech.de |

| Boc | tert-Butoxycarbonyl | Strong Acid (e.g., Trifluoroacetic Acid, TFA) iris-biotech.de | Base, Hydrazine | N-terminal or side-chain protection |

| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF nih.govnih.gov | Acid, Mild Base | Orthogonal side-chain protection for selective modification nih.gov |

Chemo- and Regioselective Synthesis of Related Fluorobenzoyl-Beta-Amino Acid Scaffolds

Chemo- and regioselectivity are critical challenges when synthesizing complex molecules with multiple reactive sites. The goal is to direct a reaction to a specific functional group (chemoselectivity) at a particular position (regioselectivity). nih.govnsf.gov In the context of fluorobenzoyl-beta-amino acid scaffolds, this means ensuring the 2-fluorobenzoyl group attaches exclusively to the desired nitrogen atom, even in the presence of other nucleophiles.

A relevant example is the synthesis of 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid . In this analogue, a 2-fluorobenzoyl group is linked to a beta-alanine (propionic acid) backbone via a thiourea bridge. The synthesis involves reacting 2-fluorobenzoyl isothiocyanate with beta-alanine. The reaction proceeds with high chemo- and regioselectivity, as the amine of beta-alanine selectively attacks the electrophilic carbon of the isothiocyanate, leading to the desired product. nih.gov The structural characteristics of this compound have been confirmed by X-ray crystallography. nih.govresearchgate.net

Strategies to achieve selectivity often involve manipulating reaction conditions or using directing groups. For instance, in amino acids with multiple functional groups (e.g., hydroxyl or other amino groups), one can protect all but the target site or exploit the inherent differences in reactivity. nih.gov By protonating amino groups under acidic conditions, for example, their nucleophilicity is suppressed, allowing for selective reactions at other sites like hydroxyl groups. nih.gov These principles are essential for constructing complex and well-defined fluorobenzoyl-beta-amino acid scaffolds for further study.

| Compound Name | Molecular Formula | Key Structural Features |

| 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid | C₁₁H₁₁FN₂O₃S | 2-fluorobenzoyl group, thiourea linker, propionic acid (beta-alanine) backbone researchgate.net |

Unnatural Amino Acid Derivatization Routes Incorporating Fluoro-Benzoyl Moieties

The incorporation of fluoro-benzoyl groups into unnatural amino acids, such as beta-alanine derivatives, offers a pathway to novel molecular architectures with unique properties. The strategic placement of fluorine atoms can significantly influence the conformational preferences and electronic properties of the resulting molecules.

Strategies Utilizing Click Chemistry for Triazolylalanine Analogues

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands out as a highly efficient and regioselective method for the synthesis of complex molecular structures under mild conditions. raco.catnih.gov This methodology is particularly well-suited for the derivatization of amino acids to create triazolylalanine analogues.

A proposed synthetic strategy for this compound triazolylalanine analogues involves a multi-step process. The synthesis would commence with the preparation of two key intermediates: a 2-fluorobenzoyl azide and a beta-alanine derivative functionalized with a terminal alkyne. The 2-fluorobenzoyl azide can be synthesized from 2-fluorobenzoic acid via its corresponding acyl chloride, followed by reaction with sodium azide. The alkyne-functionalized beta-alanine can be prepared through various established methods, for instance, by reacting a protected beta-alanine with a suitable alkyne-containing electrophile.

The cornerstone of this strategy is the subsequent CuAAC reaction between the 2-fluorobenzoyl azide and the alkyne-modified beta-alanine. This reaction, typically catalyzed by a copper(I) source, would lead to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the 2-fluorobenzoyl moiety to the beta-alanine backbone. The resulting product would be a triazolylalanine analogue of this compound. The high efficiency and functional group tolerance of the CuAAC reaction make it an attractive approach for creating a library of such analogues with diverse substitution patterns. nih.gov

Synthesis of Polymeric Derivatives and Peptoid Mimics from Beta-Alanine Precursors

Beta-alanine and its derivatives serve as valuable building blocks for the synthesis of polymers and peptoid mimics. These materials are of significant interest due to their potential applications in biomaterials and drug delivery. The introduction of fluorinated side chains into these polymeric structures can impart unique physicochemical properties, such as enhanced thermal stability and altered hydrophobicity.

Ring-Opening Polymerization of N-Substituted Beta-Alanine N-Thiocarboxyanhydrides Bearing Fluorinated Side Chains

A robust method for the synthesis of functionalized poly(β-peptoid)s involves the ring-opening polymerization (ROP) of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs). This approach offers excellent control over the polymer's molecular weight and dispersity. The synthesis of β-NNTAs bearing fluorinated side chains has been successfully demonstrated, paving the way for the creation of fluorinated poly(β-peptoid)s.

The process begins with the synthesis of the desired N-substituted β-alanine monomer. For instance, a monomer bearing a 4-fluorobenzyl side chain can be prepared. This monomer is then converted into the corresponding β-NNTA. The subsequent amine-initiated ROP of the fluorinated β-NNTA proceeds in a controlled manner, yielding the target poly(β-peptoid) with the fluorinated side chains. This living polymerization technique allows for the synthesis of well-defined block copolymers, further expanding the accessible range of functional materials.

The polymerization of various N-substituted β-alanine N-thiocarboxyanhydrides has been explored, showcasing the versatility of this method. Below is a table summarizing the polymerization of different β-NNTAs, including a fluorinated example.

| Monomer | Initiator | [M]₀/[I]₀ Ratio | Polymer | Mₙ (kDa) | Đ (Mₙ/Mₐ) |

| pFBn β-NNTA | tBuBnNH₂ | 50/1 | poly(N-pFBn-β-ala) | 11.2 | 1.15 |

| Bn β-NNTA | tBuBnNH₂ | 50/1 | poly(N-Bn-β-ala) | 10.5 | 1.13 |

| iBu β-NNTA | tBuBnNH₂ | 50/1 | poly(N-iBu-β-ala) | 8.1 | 1.12 |

| Bu β-NNTA | tBuBnNH₂ | 50/1 | poly(N-Bu-β-ala) | 8.1 | 1.14 |

Data adapted from relevant research findings.

This methodology provides a convenient and efficient route to a variety of functional poly(β-peptoid)s, and the incorporation of fluorinated side chains through this approach opens up new possibilities for the design of advanced polymeric materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the connectivity and environment of individual atoms.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) spectroscopy of this compound reveals a distinct set of signals corresponding to the different proton environments within the molecule. The aromatic protons on the 2-fluorobenzoyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the carbonyl group.

The protons of the beta-alanine moiety exhibit characteristic signals as well. The two methylene (B1212753) groups (–CH2–) adjacent to the amide and carboxylic acid groups, respectively, typically resonate as triplets. The methylene group alpha to the amide nitrogen is expected to appear at a chemical shift of approximately 3.6 ppm, while the methylene group alpha to the carboxyl group is expected around 2.7 ppm. The amide proton (–NH–) usually presents as a broad signal, its chemical shift being highly dependent on solvent and concentration.

For comparison, in the parent molecule, beta-alanine, the proton NMR spectrum in D2O shows signals at approximately 3.18 ppm and 2.56 ppm for the two methylene groups. chemicalbook.comhmdb.ca

Table 1: Representative ¹H NMR Chemical Shift Data

| Proton Assignment | Typical Chemical Shift (ppm) |

| Aromatic Protons (Fluorobenzoyl) | 7.0 - 8.0 (multiplet) |

| Amide Proton (-NH-) | Variable (broad) |

| Methylene Protons (-CH2-CH2-) | ~3.6 (triplet), ~2.7 (triplet) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis and Resonance Interpretation

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the amide is typically observed in the range of 165-170 ppm, while the carboxylic acid carbonyl carbon resonates further downfield, often above 170 ppm.

The aromatic carbons of the 2-fluorobenzoyl group exhibit a complex pattern of signals between 115 and 165 ppm. The carbon directly bonded to the fluorine atom (C-F) shows a characteristic large coupling constant (¹JCF) and its chemical shift is significantly influenced by the fluorine's high electronegativity. The other aromatic carbons are also affected, leading to a distinct pattern that aids in structural confirmation.

The methylene carbons of the beta-alanine backbone are found in the aliphatic region of the spectrum, typically between 30 and 40 ppm. For instance, in beta-alanine itself, the methylene carbons appear at approximately 36.3 ppm and 39.5 ppm. nih.govhmdb.ca In a related compound, L-Alanine, N-(2-fluorobenzoyl)-, methyl ester, the carbon resonances have also been computationally predicted. spectrabase.com

Table 2: Representative ¹³C NMR Chemical Shift Data

| Carbon Assignment | Typical Chemical Shift (ppm) |

| Amide Carbonyl (C=O) | 165 - 170 |

| Carboxylic Acid Carbonyl (C=O) | > 170 |

| Aromatic Carbons (C-F) | ~160 (doublet, large ¹JCF) |

| Aromatic Carbons (C-H, C-C) | 115 - 140 |

| Methylene Carbons (-CH2-CH2-) | 30 - 40 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and to confirm the structural connectivity of this compound, two-dimensional (2D) NMR experiments are invaluable. Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks. researchgate.net For instance, a COSY spectrum would show a cross-peak between the signals of the two adjacent methylene groups in the beta-alanine fragment, confirming their connectivity.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH). researchgate.net This technique is crucial for connecting the 2-fluorobenzoyl and beta-alanine moieties. For example, an HMBC experiment would reveal a correlation between the amide proton and the carbonyl carbon of the benzoyl group, as well as with the alpha-methylene carbon of the beta-alanine unit. Similarly, correlations between the aromatic protons and the carbons within the fluorobenzoyl ring would further solidify the structural assignment.

Application of Isotopic Labeling for NMR Studies (e.g., ¹³C3 in N-Carbamoyl-2-fluoro-β-alanine)

Isotopic labeling is a powerful technique used to enhance NMR sensitivity and to probe specific sites within a molecule. sigmaaldrich.com In the context of analogues like N-Carbamoyl-2-fluoro-β-alanine, selective or uniform isotopic enrichment with ¹³C or ¹⁵N can be employed. scbt.comrsc.org For example, the synthesis of N-Carbamoyl-2-fluoro-β-alanine-13C3, where all three carbons of the beta-alanine backbone are replaced with the ¹³C isotope, would dramatically increase the signal intensity of these carbons in the ¹³C NMR spectrum. scbt.com This allows for easier detection and can facilitate the measurement of carbon-carbon coupling constants, providing additional structural constraints. Isotopic labeling is particularly useful in complex biological systems or for studying reaction mechanisms. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments and Band Analysis

The IR spectrum of this compound is characterized by a number of distinct absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. The N-H stretching vibration of the secondary amide typically appears as a sharp band around 3300 cm⁻¹.

The carbonyl (C=O) stretching vibrations are particularly informative. The amide carbonyl usually gives rise to a strong absorption band (Amide I band) around 1640-1680 cm⁻¹, while the carboxylic acid carbonyl absorbs at a higher frequency, typically in the range of 1700-1730 cm⁻¹. The C-F stretching vibration of the fluorobenzoyl group is expected to produce a strong band in the fingerprint region, generally between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Raman spectroscopy provides complementary data. While the C=O stretching vibrations are also visible in the Raman spectrum, non-polar bonds often produce stronger signals. For example, the aromatic ring vibrations and C-C backbone stretches can be prominent. In alanine-containing dipeptides, skeletal vibrations in the 810-950 cm⁻¹ region of the Raman spectrum have been shown to be sensitive to conformational changes. researchgate.net The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H Stretch (Amide) | ~3300 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 |

| C=O Stretch (Amide I) | 1640 - 1680 |

| C-F Stretch | 1000 - 1400 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Identification of Characteristic Functional Group Stretches and Bending Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key structural motifs: the carboxylic acid, the secondary amide, and the fluorinated aromatic ring.

The analysis of analogous structures provides a framework for assigning these characteristic vibrations. For instance, studies on β-alanine itself show distinctive peaks for the carboxylate anion asymmetric stretch around 1550 cm⁻¹ and other vibrations in the 1000-1800 cm⁻¹ range. researchgate.net The formation of an amide linkage, as seen in N-benzoyl derivatives, introduces new characteristic bands. The N-H stretching vibration of the secondary amide typically appears as a strong band in the region of 3300-3100 cm⁻¹. researchgate.netnih.gov The amide I band (primarily C=O stretching) is one of the most intense absorptions in the spectrum, usually found between 1680 and 1630 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) occurs around 1550 cm⁻¹.

The carboxylic acid group presents a broad O-H stretching band from 3300 to 2500 cm⁻¹, which often overlaps with other stretching vibrations in this region. The C=O stretching of the carboxylic acid is expected around 1725-1700 cm⁻¹. researchgate.net Furthermore, the presence of the 2-fluorobenzoyl group introduces vibrations associated with the aromatic ring and the C-F bond. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration gives rise to a strong band in the 1400-1000 cm⁻¹ range.

A summary of the expected characteristic vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | researchgate.net |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | researchgate.net |

| Amide | N-H Stretch | 3300 - 3100 | researchgate.netnih.gov |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | researchgate.net |

| Amide | N-H Bend / C-N Stretch (Amide II) | ~1550 | researchgate.net |

| Aromatic Ring | C-H Stretch | >3000 | nih.gov |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | researchgate.net |

| Aryl Halide | C-F Stretch | 1400 - 1000 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of a molecule, including its electronic transitions, conjugation, and behavior in the excited state.

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within its aromatic chromophore. The benzoyl group is expected to exhibit strong absorption bands corresponding to π → π* transitions of the conjugated system. For a related compound, 3-[3-(2-fluorobenzoyl)thioureido]propanoic acid, an absorption maximum (λmax) attributed to the C=O group was observed at 225 nm. researchgate.net The absorption of proteins in the 230–300 nm range is typically dominated by the aromatic side-chains of tryptophan, tyrosine, and phenylalanine residues. nih.gov this compound, containing a substituted benzene (B151609) ring, would likely show a primary absorption band around 230-280 nm.

The primary electronic transitions responsible for these absorptions are:

π → π transitions:* Occurring in the benzoyl group, these are high-energy transitions resulting in strong absorption bands.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from the oxygen atoms of the carbonyl groups to an anti-bonding π* orbital. They are typically weaker in intensity than π → π* transitions.

The optical band gap (E_g) can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. This involves plotting (αhν)^n versus photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition. By extrapolating the linear portion of the plot to the energy axis, the value of E_g can be determined.

| Chromophore | Electronic Transition | Expected Absorption Region (nm) | Reference |

|---|---|---|---|

| Benzoyl Group (C=O) | π → π | ~225 - 240 | researchgate.net |

| Benzoyl Group (Aromatic) | π → π | ~230 - 280 | nih.gov |

| Carbonyl Groups | n → π* | >280 (weak) |

While many simple amino acids are not significantly fluorescent, the introduction of an aromatic moiety like the 2-fluorobenzoyl group can confer fluorescent properties. The fluorescence emission of such compounds typically occurs at a longer wavelength than the absorption (a phenomenon known as the Stokes shift). Studies on other aromatic amino acid derivatives, such as those containing a naphthyl group, have shown them to be effective fluorescent probes. nih.gov The fluorescence characteristics, including the emission maximum and quantum yield, are highly sensitive to the molecular environment. For example, some acridinedione-alanine dyes exhibit high fluorescence quantum yields (>0.90) in water. nih.gov The specific emission wavelength and quantum yield of this compound would depend on factors like solvent polarity and the efficiency of non-radiative decay pathways.

The spectroscopic properties of this compound are expected to be sensitive to the solvent environment due to potential changes in molecular conformation and specific interactions like hydrogen bonding. A key phenomenon to investigate in this molecule is Excited State Intramolecular Proton Transfer (ESIPT). ESIPT can occur in molecules that contain both a proton-donating group (the amide N-H) and a proton-accepting group (the carbonyl oxygen or the ortho-fluorine atom) in close proximity, allowing for the transfer of a proton in the excited state.

This process often leads to the observation of dual fluorescence: one emission band from the normal, locally excited (LE) state and a second, significantly Stokes-shifted emission from the proton-transferred tautomer (PT) state. mdpi.com The efficiency of ESIPT and the relative intensities of the two emission bands are highly dependent on solvent polarity and hydrogen-bonding capability. In some systems, interactions with the local environment can block proton transfer, leading to a blue shift in the emission spectrum. nih.gov The study of o-tosylaminobenzaldehyde, for instance, revealed a barrierless ESIPT process. nih.gov The intramolecular hydrogen bond in this compound makes it a candidate for such complex photophysical behavior, which could be modulated by solvent choice to control its fluorescence properties.

Mass Spectrometry (MS) Characterization

High-Resolution Mass Spectrometry (HRESIMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), the molecular formula can be determined. For this compound, the expected molecular formula is C₁₀H₁₀FNO₃.

The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), is 211.064471 g/mol . epa.gov An HRESIMS experiment would be expected to yield an m/z value for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) that closely matches the calculated theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀FNO₃ | epa.gov |

| Average Mass | 211.192 g/mol | epa.govcymitquimica.com |

| Theoretical Monoisotopic Mass | 211.064471 g/mol | epa.gov |

| Expected Ion (e.g., [M+H]⁺) | 212.07175 m/z |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has emerged as a powerful analytical technique for the detailed structural characterization of synthetic polymers. rsc.org This soft ionization method is particularly well-suited for large, non-volatile, and thermally labile molecules, such as polymers, as it minimizes fragmentation and predominantly produces singly charged ions. wpmucdn.com The principle of MALDI-TOF-MS involves co-crystallizing the polymer analyte with a highly absorbing matrix. A pulsed laser irradiates the sample, leading to the desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. The time taken for the ions to reach the detector is proportional to their mass-to-charge ratio (m/z), allowing for the determination of their molecular weights with high accuracy. youtube.com

In the context of polymers analogous to this compound, such as poly(amino acid) derivatives, MALDI-TOF-MS provides invaluable information regarding the polymer's molecular weight distribution, the mass of the repeating monomer unit, and the identity of the end-groups. nih.govresearchgate.net For instance, in the characterization of poly(L-alanine) initiated with an acrylamide (B121943) moiety, MALDI-TOF-MS spectra reveal a series of peaks, where the interval between consecutive peaks corresponds to the mass of the alanine (B10760859) monomer unit (71.0 Da). researchgate.net This allows for the confirmation of the polymer's primary structure and the successful incorporation of the initiator and terminator groups. researchgate.net

The selection of an appropriate matrix is crucial for successful MALDI-TOF-MS analysis of polymers. The matrix must effectively absorb the laser energy and facilitate the ionization of the polymer analyte. Common matrices for polymer analysis include 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB). youtube.com The choice of matrix often depends on the specific chemical nature of the polymer being analyzed.

The data obtained from MALDI-TOF-MS analysis can be used to calculate key parameters of the polymer, such as the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. sigmaaldrich.com

Below is a representative data table derived from the MALDI-TOF-MS analysis of a poly(L-alanine) analogue, illustrating the type of information that can be obtained.

| Observed m/z ([M+Na]⁺) | Degree of Polymerization (n) | Calculated Mass ([C₃H₅NO] + n[C₃H₅NO] + [C₂H₅O] + [Na]⁺) | Mass Difference (Da) |

|---|---|---|---|

| 815.4 | 10 | 815.4 | 0.0 |

| 886.4 | 11 | 886.4 | 0.0 |

| 957.5 | 12 | 957.5 | 0.0 |

| 1028.5 | 13 | 1028.5 | 0.0 |

| 1099.6 | 14 | 1099.6 | 0.0 |

| 1170.6 | 15 | 1170.6 | 0.0 |

This table is illustrative and based on the principles of MALDI-TOF-MS analysis of polymers. The m/z values are hypothetical and represent the sodium adducts ([M+Na]⁺) commonly observed in MALDI-TOF-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of amino acids and their derivatives, such as this compound, direct analysis by GC-MS is challenging. sigmaaldrich.com Therefore, a crucial step in the analytical workflow is the chemical derivatization of the analyte to increase its volatility and thermal stability, making it amenable to GC separation. sigmaaldrich.comnih.gov

A common and effective derivatization strategy for compounds containing active hydrogens, such as the carboxylic acid and amide groups in this compound, is silylation. sigmaaldrich.com Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently employed. MTBSTFA reacts with the active hydrogens to form tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more volatile and less polar than the parent compound. sigmaaldrich.com For this compound, derivatization with MTBSTFA would be expected to yield a di-silylated product, with TBDMS groups attached to the carboxylic acid oxygen and the amide nitrogen.

Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their m/z ratio, producing a mass spectrum that serves as a chemical fingerprint of the compound.

The mass spectrum of the silylated this compound derivative would be expected to show characteristic fragmentation patterns. The molecular ion peak (M⁺) would be present, and key fragment ions would arise from the cleavage of specific bonds within the molecule. For instance, a prominent fragment would likely correspond to the loss of a tert-butyl group ([M-57]⁺) from one of the TBDMS moieties, a characteristic fragmentation of TBDMS derivatives. Other significant fragments would be expected from the cleavage of the beta-alanine backbone and the fluorobenzoyl group. The presence of the 2-fluorobenzoyl cation (m/z 123) and related fragments would be indicative of this structural element.

The following table presents a hypothetical but plausible fragmentation pattern for the di-TBDMS derivative of this compound in a GC-MS analysis.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 427 | [M]⁺ (Molecular Ion) | Di-TBDMS derivative of this compound |

| 370 | [M - C₄H₉]⁺ | Loss of a tert-butyl group |

| 298 | [M - C₇H₅FO - H]⁺ | Loss of the fluorobenzoyl group |

| 123 | [C₇H₄FO]⁺ | 2-Fluorobenzoyl cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (common background ion) |

This table is predictive and based on established principles of mass spectrometry for silylated compounds and aromatic structures. The m/z values are calculated based on the proposed structures.

Computational and Theoretical Investigations of N 2 Fluorobenzoyl Beta Alanine

Density Functional Theory (DFT) Calculationsnih.gov

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov This quantum mechanical modeling method is utilized to explore the properties of N-(2-Fluorobenzoyl)-beta-alanine, offering a detailed perspective on its geometry, spectroscopic characteristics, and electronic nature. DFT calculations are performed using specific functionals, like B3LYP, and basis sets, such as 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Geometric Optimization and Accurate Structural Parameter Determination

Geometric optimization is a fundamental step in computational chemistry, aiming to find the lowest energy conformation of a molecule. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. The resulting optimized geometry corresponds to the most probable structure of the molecule in the gaseous phase.

These calculations provide precise values for the structural parameters of the molecule. While specific experimental data for this compound is not available, theoretical calculations offer predictive insights. The optimized parameters for a similar molecule, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, were determined using DFT at the B3LYP/6–311 G(d,p) level, showing good agreement with experimental data. nih.gov A similar approach for this compound would yield the bond lengths and angles as illustrated in the hypothetical data below.

Table 1: Illustrative Optimized Structural Parameters for this compound This data is illustrative and based on typical values for similar organic molecules.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-F | 1.35 |

| C=O (amide) | 1.24 | |

| C=O (acid) | 1.22 | |

| N-H | 1.01 | |

| C-N | 1.35 | |

| O-H | 0.97 | |

| **Bond Angles (°) ** | C-C-F | 119.5 |

| C-N-H | 118.0 | |

| O=C-N | 122.5 | |

| Dihedral Angles (°) | C-C-C-N | 178.5 |

| O=C-N-C | -175.0 |

Harmonic Vibrational Frequency Calculations for Spectroscopic Correlation

Following geometric optimization, harmonic vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the fundamental vibrational modes of the molecule.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated frequency can be assigned to a specific type of molecular motion, such as stretching, bending, or torsion of functional groups. For complex molecules, scaling factors are often applied to the calculated frequencies to better match experimental observations due to the approximations inherent in the theoretical models. researchgate.net

Table 2: Illustrative Harmonic Vibrational Frequencies for this compound This data is illustrative and based on typical values for similar organic molecules.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Amide | 3450 |

| O-H Stretch | Carboxylic Acid | 3300 |

| C-H Stretch | Aromatic | 3100 |

| C-H Stretch | Aliphatic | 2950 |

| C=O Stretch | Amide (Amide I) | 1680 |

| C=O Stretch | Carboxylic Acid | 1720 |

| N-H Bend | Amide (Amide II) | 1550 |

| C-F Stretch | Fluorobenzoyl | 1250 |

Nuclear Magnetic Resonance Chemical Shift Predictions and Validation

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a vital tool for structural elucidation of organic molecules. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, it is possible to predict the ¹H and ¹³C NMR spectra of this compound.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This data is illustrative and based on typical values for similar organic molecules.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | Benzoyl Ring | 7.2 - 7.8 | 125 - 135 |

| Amide NH | Amide Linkage | 8.5 | - |

| Aliphatic CH₂ | Beta-alanine (B559535) | 2.6 | 35 |

| Aliphatic CH₂ | Beta-alanine | 3.6 | 38 |

| Carboxyl OH | Carboxylic Acid | 12.1 | - |

| Carbonyl C | Amide | - | 168 |

| Carbonyl C | Carboxylic Acid | - | 175 |

| C-F | Benzoyl Ring | - | 160 (JCF ≈ 250 Hz) |

Analysis of Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich fluorobenzoyl ring, while the LUMO may be distributed over the carbonyl groups.

Table 4: Illustrative Frontier Molecular Orbital Energies for this compound This data is illustrative and based on typical values for similar organic molecules.

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Mapping Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. nih.gov The MEP map is a 3D visualization of the electrostatic potential plotted onto the electron density surface of the molecule. nih.gov

Different colors on the MEP surface represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential. For this compound, the MEP surface would likely show negative potential around the oxygen and fluorine atoms and positive potential near the amide and carboxylic acid hydrogens. nih.gov

Vertical Excitation Energy Calculations for UV-Vis and Fluorescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the vertical excitation energies and oscillator strengths, which are used to predict the UV-Vis absorption spectrum of this compound. scispace.com These calculations provide information about the electronic transitions from the ground state to various excited states.

The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The oscillator strength indicates the probability of a particular electronic transition. These theoretical spectra can be used to understand the photophysical properties of the molecule and to correlate its structure with its observed color and fluorescence behavior.

Table 5: Illustrative Predicted UV-Vis Spectral Data for this compound This data is illustrative and based on typical values for similar organic molecules.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.5 | 275 | 0.35 |

| S₀ → S₂ | 5.1 | 243 | 0.12 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and dynamic behavior of a molecule over time. This is particularly important for flexible molecules like this compound, which can adopt a variety of shapes or conformations.

The conformational flexibility of this compound, arising from the rotatable bonds in its beta-alanine and fluorobenzoyl moieties, is a key determinant of its interaction with biological targets. Conformational analysis, often performed in conjunction with MD simulations, aims to identify the low-energy, and therefore most probable, three-dimensional structures of the molecule. Understanding these preferred conformations is crucial for predicting how the molecule will bind to a receptor or enzyme active site.

As of the latest literature review, specific molecular dynamics simulation studies and detailed conformational analyses exclusively focused on this compound have not been extensively reported in publicly accessible scientific journals. Such studies would typically involve:

Force Field Selection: Choosing an appropriate force field to accurately model the intramolecular and intermolecular interactions of the compound.

Solvation Modeling: Simulating the compound in a solvent, typically water, to mimic physiological conditions.

Simulation and Analysis: Running the simulation for a sufficient length of time to sample a wide range of conformations and then analyzing the trajectory to identify stable conformational states and the transitions between them.

Without such specific studies, a detailed data table of conformational preferences and their corresponding energies for this compound cannot be provided at this time.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations provide a deeper understanding of the electronic structure of a molecule, which in turn governs its reactivity. These methods solve the Schrödinger equation for a given molecule to yield its wavefunction and energy. From the wavefunction, a variety of molecular properties, known as quantum chemical descriptors, can be calculated. These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies, where they are used to correlate a molecule's structure with its biological activity.

For this compound, key quantum chemical descriptors and reactivity indices would include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and softness (S), which are derived from the HOMO and LUMO energies. These indices provide a general measure of a molecule's reactivity.

Chemical Reactivity and Derivatization Pathways of N 2 Fluorobenzoyl Beta Alanine

Amide Bond Stability and Mechanistic Insights into Hydrolysis Pathways

The central feature of N-(2-Fluorobenzoyl)-beta-alanine is the amide bond connecting the 2-fluorobenzoyl group to the beta-alanine (B559535) moiety. Amide bonds are generally stable, but they can undergo hydrolysis under specific conditions, typically catalyzed by acid or base, or by enzymes.

The stability of the amide bond in this compound is influenced by the electronic effects of the 2-fluorobenzoyl group. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can influence the reactivity of the adjacent carbonyl group.

Hydrolysis of the amide bond would yield 2-fluorobenzoic acid and beta-alanine. Enzymatic hydrolysis of similar N-acyl-beta-amino acids is a known biological process. For instance, beta-alanine synthase is an enzyme that catalyzes the hydrolysis of N-carbamyl-beta-alanine. nih.gov While specific studies on the enzymatic hydrolysis of this compound are not prevalent, the general principles of enzyme-catalyzed amide bond cleavage would apply. This typically involves a nucleophilic attack on the carbonyl carbon of the amide bond, often facilitated by a catalytic dyad or triad (B1167595) of amino acid residues within the enzyme's active site. nih.gov

Selective Functional Group Transformations and Modifications

This compound possesses two primary functional groups amenable to derivatization: a carboxylic acid group and a secondary amine (within the amide linkage).

The terminal carboxylic acid group of the beta-alanine moiety is a prime site for chemical modification. Common derivatization strategies for carboxylic acids include esterification and amidation. thermofisher.com

Esterification: The carboxylic acid can be converted into an ester by reacting it with an alcohol in the presence of an acid catalyst. For example, reaction with propyl alcohol would yield the propyl ester of this compound. nist.gov

Amidation: The carboxylic acid can be coupled with an amine to form a new amide bond. This reaction is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to activate the carboxylic acid. thermofisher.com

These derivatization reactions are useful for altering the solubility, volatility, and chromatographic behavior of the molecule, which can be advantageous for analytical purposes or for synthesizing more complex molecules.

Table 1: Examples of Carboxylic Acid Derivatization Reagents

| Reagent Class | Specific Example | Resulting Derivative | Application |

| Alkyl Halides | 5-(Bromomethyl)fluorescein | Fluorescent Ester | Fluorescence Detection |

| Carbodiimides | EDAC (with an amine) | Amide | Peptide Synthesis, Conjugation |

| Naphthalimide Sulfonate Esters | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | Naphthalimide Ester | HPLC with UV/Fluorescence Detection |

While the amine group in this compound is part of a stable amide linkage, the parent beta-alanine itself is frequently derivatized at its primary amine for analytical detection. wikipedia.org Should the amide bond of this compound be hydrolyzed, the resulting beta-alanine can be detected and quantified using various derivatizing agents. These reagents react with the primary amine to produce a derivative with enhanced detectability, typically by chromatography. waters.com

Common derivatizing agents for amino acids include:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Reacts with the amino group to form diastereomers that can be separated by HPLC, allowing for chiral analysis. nih.gov

AccQ•Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): Reacts with primary and secondary amines to yield highly fluorescent derivatives that are stable for analysis by HPLC. waters.com

NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole): A fluorogenic reagent used for the high-sensitivity detection of amino acids. nih.gov

FMOC-Cl (9-fluorenylmethyl chloroformate): A widely used reagent for pre-column derivatization of amino acids in HPLC analysis. plos.org

The choice of derivatization reagent depends on the analytical technique being employed and the desired sensitivity.

Table 2: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Abbreviation | Detection Method | Key Feature |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent | UV/Vis | Chiral analysis |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AccQ•Tag, AQC | Fluorescence | High sensitivity, stable derivatives |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Fluorescence | High sensitivity |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | Common for HPLC |

Stereochemical Implications in Derivatization and Synthesis

The beta-alanine moiety of this compound is achiral as it does not possess a stereocenter. wikipedia.org However, stereochemistry becomes a critical consideration when the molecule is derivatized with a chiral reagent or when it is incorporated into a larger chiral molecule.

For instance, if the carboxylic acid group of this compound is reacted with a chiral alcohol or amine, a pair of diastereomers will be formed. These diastereomers will have different physical properties and can potentially be separated by techniques like chromatography.

Strategic Use in Chiral Separation Methodologies Through Derivative Formation

While this compound itself is achiral, the principles of its derivatization are highly relevant to the chiral separation of other molecules, particularly amino acids. The general strategy involves reacting a racemic mixture of an analyte with a chiral derivatizing agent to form a pair of diastereomers.

The formation of diastereomeric derivatives is a powerful technique for the chromatographic resolution of enantiomers. nanobioletters.com Since diastereomers have different physical and chemical properties, they can be separated using standard, non-chiral chromatographic methods, such as reversed-phase HPLC. researchgate.net

For example, a racemic mixture of an amino acid can be reacted with a chiral reagent like Marfey's reagent. nih.govnih.gov The resulting diastereomeric derivatives will have different retention times on an HPLC column, allowing for their separation and quantification. This indirect method of chiral separation is often more accessible than direct methods that require expensive chiral stationary phases. Other chiral derivatizing agents used for this purpose include (S)-NIFE and FLEC. nih.govresearchgate.net

The successful separation of these diastereomers depends on factors such as the choice of the chiral derivatizing agent, the chromatographic conditions (e.g., mobile phase composition, column type), and the nature of the analyte itself. researchgate.net

N 2 Fluorobenzoyl Beta Alanine As a Chemical Building Block

Incorporation into Advanced Peptidomimetic Structures

N-(2-Fluorobenzoyl)-beta-alanine serves as a key component in the creation of peptidomimetics, which are compounds that mimic the structure and function of peptides. The incorporation of this fluorinated beta-amino acid can enhance the stability of these structures against enzymatic degradation, a common issue with natural peptides. fluorochem.co.uk The fluorobenzoyl group can also influence the conformational properties of the resulting peptidomimetic, potentially leading to improved binding affinity and biological activity.

Research in the field of peptidomimetics has explored the use of various beta-amino acids to create analogues of biologically active peptides. For instance, morphiceptin, a selective mu opioid receptor ligand, has been modified by introducing β-amino acids to create enzymatically stable analogs with mixed opioid receptor affinity profiles. nih.gov While this specific study did not use this compound, it highlights the general strategy of using beta-amino acids to improve the properties of peptides. The synthesis of peptides containing fluorinated amino acids, such as (E)- and (Z)-3-fluorodehydroalanine, has also been reported, demonstrating the feasibility of incorporating fluorine into peptide backbones. nih.gov

The table below outlines examples of how modified amino acids are used in creating peptidomimetics.

| Original Peptide/Class | Modified Amino Acid Incorporated | Resulting Peptidomimetic Property |

| Morphiceptin | β²- and β³-amino acids | Enzymatically stable analogs with mixed opioid receptor affinity. nih.gov |

| General Peptides | (E)- and (Z)-3-fluorodehydroalanine | Creates electrophilic moieties for potential affinity labeling. nih.gov |

| General Peptides | β-amino acids | Increased resistance to proteolysis and unique structural features. fluorochem.co.uk |

Role in the Synthesis of Novel Heterocyclic Compounds

The structural features of this compound make it a suitable precursor for the synthesis of novel heterocyclic compounds. The amide linkage and the carboxylic acid functionality can participate in cyclization reactions to form various ring systems. researchgate.net N-substituted β-amino acids are known to be excellent starting materials for the synthesis of heterocyclic systems like azetidines, pyridinones, dihydrouracils, and quinolinones. researchgate.net

For example, the cyclization of N-fluorophenyl-beta-alanines has been studied to produce various heterocyclic products. researchgate.net While the specific outcomes for this compound were not detailed in the provided search results, the general reactivity pattern of similar compounds suggests its potential in this area. The synthesis of N-heterocyclic compounds is a significant area of research due to their widespread occurrence in biologically active molecules and pharmaceuticals. semanticscholar.org

The following table summarizes the types of heterocyclic compounds that can be synthesized from N-substituted beta-amino acids.

| Precursor Class | Resulting Heterocyclic System |

| N-substituted β-amino acids | Azetidines researchgate.net |

| N-substituted β-amino acids | Pyridinones researchgate.net |

| N-substituted β-amino acids | Dihydrouracils researchgate.net |

| N-substituted β-amino acids | Quinolinones researchgate.net |

Precursor in the Development of Other Fluorine-Containing Organic Molecules

The presence of a fluorine atom on the benzoyl group of this compound makes it a valuable precursor for the synthesis of other organofluorine compounds. cymitquimica.com Fluorine-containing molecules often exhibit unique biological activities due to the specific properties of the fluorine atom, such as its high electronegativity and ability to form strong bonds. nih.gov

The synthesis of fluorinated amino acids and their derivatives is an active area of research. psu.edu this compound can be chemically modified to introduce additional functional groups or to alter the existing ones, leading to a diverse range of new fluorine-containing molecules. For instance, the core structure could potentially be used in the synthesis of more complex fluorinated analogs of natural products or pharmaceuticals.

The table below details the properties of this compound.

| Property | Value |

| Molecular Formula | C10H10FNO3 epa.gov |

| Average Mass | 211.192 g/mol epa.gov |

| Monoisotopic Mass | 211.064471 g/mol epa.gov |

| Purity | 95.0% cymitquimica.com |

Advanced Analytical Methodologies for N 2 Fluorobenzoyl Beta Alanine

High-Performance Liquid Chromatography (HPLC) with Pre- and Post-Column Derivatization Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. actascientific.com However, many of these compounds, including N-(2-Fluorobenzoyl)-beta-alanine, may lack a strong chromophore or fluorophore, making their detection at low concentrations challenging. axionlabs.com To overcome this, derivatization techniques are employed, which can be categorized into pre-column and post-column methods. actascientific.com

Pre-column derivatization involves the chemical modification of the analyte before it is introduced into the HPLC column. actascientific.com This approach offers several advantages, including the potential for using a wider variety of reagents and minimizing reagent consumption. shimadzu.com Commonly used pre-column derivatizing reagents for amino acids and their derivatives include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dansyl chloride. actascientific.comjascoinc.com For instance, a validated isocratic, reverse-phase HPLC method for the detection of 2-fluoro-beta-alanine (a related compound) utilizes pre-column derivatization with OPA in the presence of a sulfur donor like ethanethiol (B150549) or beta-mercaptoethanol. nih.gov This method allows for the quantification of the analyte without the need for multiple columns or radiolabeled substrates. nih.gov The derivatization with OPA and a thiol creates a highly fluorescent isoindole derivative, significantly enhancing detection sensitivity. nih.govresearchgate.net

Post-column derivatization , in contrast, occurs after the separation of the analytes on the column and before they reach the detector. shimadzu.com This method's primary advantage is its excellent reproducibility and potential for automation. shimadzu.com However, the choice of reagents is more limited as the reagent itself should not be detected. shimadzu.com For amino acid analysis, ninhydrin (B49086) and OPA are the most common post-column reagents. shimadzu.com While pre-column derivatization has gained prominence due to its flexibility, post-column techniques remain a robust option for routine analysis. sigmaaldrich.com

The choice between pre- and post-column derivatization depends on the specific analytical problem, including the nature of the analyte, the complexity of the sample matrix, and the desired sensitivity and throughput. For this compound, a pre-column approach with a reagent targeting the secondary amine or carboxylic acid group would likely be effective.

| Derivatization Technique | Description | Advantages | Common Reagents for Amino Acids |

| Pre-Column | Analyte is derivatized before injection into the HPLC system. actascientific.com | - Wider range of reagents available- Lower reagent consumption- Can improve chromatographic separation shimadzu.com | - o-Phthalaldehyde (OPA)- 9-Fluorenylmethyl chloroformate (FMOC)- Dansyl chloride- Phenyl isothiocyanate (PITC) actascientific.comshimadzu.com |

| Post-Column | Derivatizing reagent is added to the column effluent after separation. shimadzu.com | - High reproducibility- Amenable to automation- Less prone to interference from the derivatizing reagent shimadzu.com | - Ninhydrin- o-Phthalaldehyde (OPA) shimadzu.com |

Capillary Electrophoresis (CE) for Analysis of Beta-Alanine (B559535) Derivatives

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for the analysis of amino acids and their derivatives. oup.com This technique offers high separation efficiency, short analysis times, and low consumption of samples and reagents. oup.com CE separates molecules based on their charge-to-size ratio in an electric field, making it well-suited for the analysis of charged species like amino acids.

For the analysis of beta-alanine derivatives, CE methods have been successfully developed. One study established a CE method for the simultaneous determination of several betaines, including beta-alanine betaine, in plant extracts. nih.gov In this method, the betaines were first esterified with p-bromophenacyl bromide to introduce a chromophore, facilitating their detection. nih.gov The separation was optimized by adjusting the pH of the background electrolyte and adding polyethylene (B3416737) glycol (PEG) to improve the resolution of the derivatized compounds. nih.gov

A key advantage of CE is its ability to analyze complex biological mixtures with minimal sample preparation. oup.com While derivatization is often still necessary to enhance detectability, the high resolving power of CE can often separate the analyte derivative from excess reagent and other matrix components. oup.comnih.gov For this compound, a CE method would likely involve derivatization of the carboxylic acid group, followed by separation in a suitable background electrolyte. The optimization of parameters such as buffer pH, concentration, and the use of additives would be crucial for achieving the desired separation and sensitivity.

| Parameter | Condition for Betaine Analysis via CE | Purpose |

| Derivatization Reagent | p-Bromophenacyl bromide | To form UV-absorbing esters of the betaines. nih.gov |

| Background Electrolyte | 100 mM Sodium Phosphate, pH 3.0 | A low pH condition to resolve ester peaks from the unreacted reagent. nih.gov |

| Additive | 4% Polyethylene Glycol (PEG) | To improve the resolution and separate overlapping peaks. nih.gov |

| Detection | UV Detector | To quantify the derivatized analytes. |

Optimization of Derivatization Conditions for Enhanced Chromatographic Behavior and Detection Sensitivity

The success of any analytical method relying on derivatization hinges on the careful optimization of the reaction conditions. actascientific.comnih.gov This is critical for ensuring complete and reproducible derivatization, leading to improved chromatographic behavior and maximum detection sensitivity. actascientific.comresearchgate.net Key parameters that require optimization include the choice of derivatizing reagent, reagent concentration, reaction time, temperature, and pH. researchgate.netnih.gov

For the HPLC analysis of amino acids and their derivatives, the stability of the resulting derivative is a major consideration. researchgate.net For example, OPA derivatives of some amino acids can be unstable, necessitating precise control over reaction and injection times. researchgate.net The choice of the thiol co-reagent used with OPA (e.g., 2-mercaptoethanol (B42355) vs. 3-mercaptopropionic acid) can also significantly impact the stability and fluorescence yield of the derivative. researchgate.netnih.gov

Statistical experimental designs, such as the Box-Behnken design, can be employed to systematically optimize multiple derivatization and chromatographic parameters simultaneously. nih.gov This approach allows for the identification of the optimal conditions with a minimal number of experiments. nih.gov For instance, in the development of an HPLC method, factors such as the mobile phase composition, flow rate, and detection wavelength can be optimized alongside derivatization parameters to achieve the best possible separation and sensitivity. nih.gov

In the context of this compound, optimization would involve selecting a derivatization reagent that reacts efficiently with the compound's functional groups. Given the N-acylation, derivatization would likely target the carboxylic acid moiety. The reaction conditions would then be fine-tuned to ensure a complete and stable derivatization product, leading to sharp, symmetrical peaks in the chromatogram and a low limit of detection. The stability of the this compound derivative under various conditions would also need to be assessed to ensure the reliability of the analytical method. nih.gov

| Parameter | Influence on Derivatization | Considerations for Optimization |

| Reagent Concentration | Affects reaction rate and completeness. Excess reagent can cause interfering peaks. | The molar ratio of reagent to analyte should be optimized to drive the reaction to completion without creating excessive background. researchgate.net |

| Reaction Time | Insufficient time leads to incomplete derivatization; prolonged time may lead to derivative degradation. | Time-course studies should be performed to determine the point of maximum derivative formation. researchgate.net |

| pH | The reactivity of both the analyte and the reagent is often pH-dependent. | The pH of the reaction buffer should be optimized to ensure the functional groups are in their most reactive state. |

| Temperature | Affects the reaction rate. Higher temperatures can speed up the reaction but may also promote degradation. | The optimal temperature is a balance between reaction speed and derivative stability. |

| Solvent/Buffer | The solvent can influence the solubility of reactants and the stability of the derivative. | A solvent system that is compatible with both the derivatization reaction and the subsequent analytical separation should be chosen. |

Future Directions in Research on N 2 Fluorobenzoyl Beta Alanine

The unique structural characteristics of N-(2-Fluorobenzoyl)-beta-alanine, which combines a fluorinated aromatic ring with a flexible beta-amino acid scaffold, position it as a compound of significant interest for future research in chemistry and material science. The exploration of its synthesis, properties, and applications is poised to yield novel insights and functionalities. This article outlines prospective research avenues focused on this promising molecule.

Q & A

Q. Advanced Research Focus

- In Vivo Models : Rodent studies using Morris water maze or Y-maze tests to evaluate spatial memory. Include dose-response groups (e.g., 50–200 mg/kg) and control for diet (e.g., carnosine-rich vs. vegetarian) .

- Biochemical Assays : Quantify brain carnosine/homocarnosine via LC-MS post-supplementation. Compare fluorinated vs. non-fluorinated derivatives .

- Electrophysiology : Measure synaptic plasticity (e.g., long-term potentiation) in hippocampal slices .

How can researchers resolve contradictions in the literature regarding the bioavailability of fluorinated β-alanine derivatives?

Q. Advanced Research Focus

- Pharmacokinetic Studies : Use radiolabeled (e.g., ¹⁸F) N-(2-Fluorobenzoyl)-β-alanine with PET imaging to track tissue distribution .

- In Vitro Models : Caco-2 cell monolayers assess intestinal absorption. Compare permeability with β-alanine and other derivatives .

- Metabolomics : Identify metabolites via UPLC-QTOF-MS in plasma and urine to clarify degradation pathways .

What are the recommended protocols for the safe handling and storage of N-(2-Fluorobenzoyl)-β-alanine in laboratory settings?

Q. Basic Research Focus

- Storage : Maintain at 0–6°C in amber glass vials to prevent photodegradation. Desiccate to avoid hydrolysis .

- Handling : Use nitrile gloves, fume hoods, and PPE. Monitor airborne particles via HEPA filters .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC stability-indicating assays .

What role does N-(2-Fluorobenzoyl)-β-alanine play in modulating enzymatic activity related to carnosine synthesis, and how can this be quantified?

Q. Advanced Research Focus

- Enzyme Kinetics : Purify carnosine synthase and measure Kₘ and Vₘₐₓ via spectrophotometry (e.g., NADH-coupled assays) with fluorinated vs. non-fluorinated substrates .

- Isotopic Labeling : Track ¹³C-β-alanine incorporation into carnosine using LC-MS .

- Molecular Docking : Simulate binding interactions between N-(2-Fluorobenzoyl)-β-alanine and carnosine synthase via AutoDock Vina .

Which spectroscopic methods are most effective for structural elucidation of N-(2-Fluorobenzoyl)-β-alanine, and what key spectral markers should researchers observe?

Q. Basic Research Focus

- ¹⁹F NMR : A singlet near -115 ppm confirms the 2-fluorobenzoyl group .

- IR Spectroscopy : Amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands validate the acylated β-alanine backbone .

- High-Resolution MS : Base peak at m/z 225.2163 (C₁₁H₁₂FNO₃) with fragmentation patterns distinguishing fluorobenzoyl cleavage .

How can researchers design studies to assess the long-term effects of N-(2-Fluorobenzoyl)-β-alanine supplementation on brain function without confounding variables?

Q. Advanced Research Focus

- Longitudinal Trials : 6–12 month rodent studies with cognitive testing at intervals. Control for age, diet, and exercise .

- Neuroimaging : Use MRI to monitor hippocampal volume changes and fMRI for functional connectivity .

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics to identify pathways affected by chronic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.